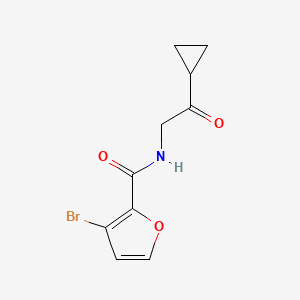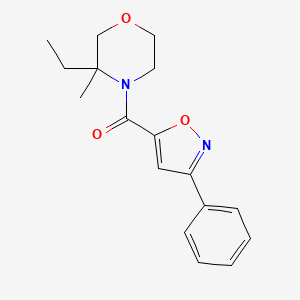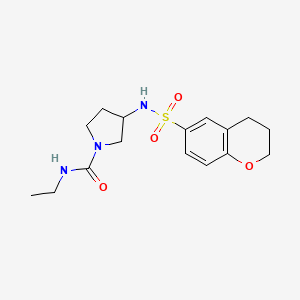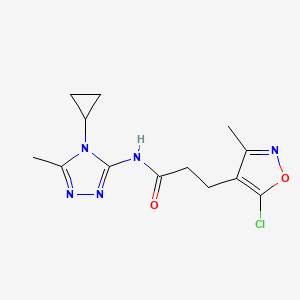
3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide is an organic compound that features a furan ring substituted with a bromine atom and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide typically involves the following steps:
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amidation: The brominated furan is then reacted with an appropriate amine, such as 2-cyclopropyl-2-oxoethylamine, under conditions that facilitate the formation of the carboxamide bond. This can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the furan ring or the carboxamide group.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential ring-opening and cyclization reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives, potentially introducing hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives, potentially converting the carboxamide to an amine.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxamide group can facilitate binding to specific sites, while the cyclopropyl group may influence the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-N-(2-oxoethyl)furan-2-carboxamide: Lacks the cyclopropyl group, potentially altering its reactivity and biological activity.
3-chloro-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide: Substitution of bromine with chlorine, which may affect its chemical properties and interactions.
N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide:
Uniqueness
The unique combination of the bromine atom, cyclopropyl group, and furan ring in 3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide contributes to its distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-4-15-9(7)10(14)12-5-8(13)6-1-2-6/h3-4,6H,1-2,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOILAEDGMWVJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CNC(=O)C2=C(C=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-[4-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazin-1-yl]pyridin-3-yl]ethanone](/img/structure/B6962783.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine](/img/structure/B6962796.png)
![5-cyclopropyl-1-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazole-3-carboxamide](/img/structure/B6962824.png)
![N-ethyl-1-[1-(1-methylpyrazol-4-yl)-2-oxopiperidin-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B6962831.png)
![[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6962841.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B6962843.png)
![3-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-thiazole-4-carboxamide](/img/structure/B6962848.png)
![4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6962853.png)

![[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B6962869.png)
![2-(Benzimidazol-1-yl)-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B6962875.png)
![4-[2-(Benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide](/img/structure/B6962877.png)

